4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C11H11F3N2O2 . It has a molecular weight of 260.21 . This compound is part of a class of compounds known as trifluoromethylpyridines (TFMPs), which are used in various industries, including agrochemical and pharmaceutical .
Molecular Structure Analysis
The molecular structure of “4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES stringCOC(OC)c1c(cnc2[nH]ccc12)C(F)(F)F
. This indicates that the molecule contains a pyrrolopyridine core with a dimethoxymethyl group at the 4-position and a trifluoromethyl group at the 5-position . Physical And Chemical Properties Analysis
“4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a solid compound . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications
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Field: Organic Chemistry
- Application: Trifluoromethylated compounds, such as the one you mentioned, are known for their abundance in more than 20% of pharmaceutical and agrochemical products . This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
- Method: The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This involves transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Results: The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
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Field: Organic Synthesis
- Application: α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- Method: They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
- Results: Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having acute toxicity when ingested, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
4-(dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c1-17-10(18-2)8-6-3-4-15-9(6)16-5-7(8)11(12,13)14/h3-5,10H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIYSKYEYSCWQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C2C=CNC2=NC=C1C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679107 | |
Record name | 4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1261365-40-5 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-(dimethoxymethyl)-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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